Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
CAS No.: 124980-98-9
Cat. No.: VC0116607
Molecular Formula: C10H11FO3
Molecular Weight: 198.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124980-98-9 |
|---|---|
| Molecular Formula | C10H11FO3 |
| Molecular Weight | 198.193 |
| IUPAC Name | methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate |
| Standard InChI | InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
| Standard InChI Key | OKWFDTMQPLAWLR-SECBINFHSA-N |
| SMILES | COC(=O)C(CC1=CC=C(C=C1)F)O |
Introduction
Chemical Identity and Structural Information
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is a well-characterized organic compound with clearly defined structural parameters. Its structural arrangement includes a methyl ester group, a hydroxyl group at the second carbon position with R-configuration, and a 4-fluorophenyl substituent at the third carbon position.
Basic Identification Data
The compound can be identified using several standardized chemical identifiers and nomenclature systems as detailed in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 124980-98-9 |
| IUPAC Name | methyl (2R)-3-(4-fluorophenyl)-2-hydroxypropanoate |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.193 g/mol |
| Standard InChI | InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3/t9-/m1/s1 |
| Standard InChIKey | OKWFDTMQPLAWLR-SECBINFHSA-N |
| SMILES | COC(=O)C@@HO |
The compound has several synonyms including (R)-4-Fluoro-α-hydroxy-benzenepropanoic Acid Methyl Ester, which can be useful for literature searches and database queries .
Structural Characteristics
The molecule contains three oxygen atoms (one in the hydroxyl group and two in the ester moiety) and one fluorine atom attached to the para position of the phenyl ring. The chiral center at the second carbon position bears the R-configuration, which is critical for its specific biological and chemical properties. The spatial arrangement of these functional groups contributes to the compound's reactivity patterns and applications in stereoselective synthesis.
Physical and Chemical Properties
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate exhibits distinctive physical and chemical properties that determine its behavior in different environments and reactions.
Physical Properties
The compound possesses several important physical characteristics that influence its handling, storage, and application in laboratory settings. These properties are summarized in Table 2.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Density | 1.232 g/cm³ |
| Boiling Point | 291.708 °C at 760 mmHg |
| Flash Point | 130.221 °C |
| Vapor Pressure | 0.001 mmHg at 25°C |
| Index of Refraction | 1.513 |
| Molar Volume | 160.839 cm³ |
| Surface Tension | 41.983 dyne/cm |
| Enthalpy of Vaporization | 56.096 kJ/mol |
These physical properties indicate that the compound is relatively stable under standard laboratory conditions, with low volatility at room temperature as evidenced by its minimal vapor pressure .
Chemical Properties and Reactivity
The chemical behavior of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate is largely determined by its functional groups. The hydroxyl group can participate in hydrogen bonding and can be modified through esterification, oxidation, or substitution reactions. The ester moiety can undergo hydrolysis, transesterification, and reduction reactions. The fluorophenyl group contributes to the molecule's lipophilicity and can influence its interactions with biological systems.
Molecular Descriptors and Drug-like Properties
Several molecular descriptors provide insights into the compound's potential behavior in biological systems, which is particularly relevant for pharmaceutical applications. These are detailed in Table 3.
Table 3: Molecular Descriptors and Drug-like Properties
| Descriptor | Value |
|---|---|
| ACD/LogP | 1.36 |
| Rule of 5 Violations | 0 |
| ACD/LogD (pH 5.5) | 1.357 |
| ACD/LogD (pH 7.4) | 1.357 |
| ACD/BCF (pH 5.5) | 6.333 |
| ACD/BCF (pH 7.4) | 6.333 |
| ACD/KOC (pH 5.5) | 130.441 |
| ACD/KOC (pH 7.4) | 130.44 |
| H-bond Acceptors | 3 |
| H-bond Donors | 1 |
| Freely Rotating Bonds | 5 |
| Polar Surface Area | 46.53 Ų |
| Molar Refractivity | 48.33 cm³ |
| Polarizability | 19.16×10⁻²⁴cm³ |
The LogP value of 1.36 suggests moderate lipophilicity, which can facilitate cell membrane permeation while maintaining reasonable water solubility. The compound satisfies all of Lipinski's Rule of 5 criteria, indicating good drug-like properties and potential oral bioavailability. The moderate polar surface area (46.53 Ų) also supports potential membrane permeability .
Synthesis Methods
The synthesis of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate requires stereoselective approaches to ensure the correct configuration at the chiral center.
Enantioselective Synthetic Approaches
The production of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate typically involves enantioselective reactions to achieve the desired R configuration at the chiral center. These approaches are essential for obtaining optically pure compounds with high enantiomeric excess.
Chemoenzymatic Methods
Chemoenzymatic synthesis represents one of the most efficient approaches for preparing this compound with high enantioselectivity. This method employs lipases for the transesterification of racemic mixtures to produce enantiopure compounds. The enzymatic approach offers several advantages:
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High enantioselectivity, often exceeding 99% enantiomeric excess
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Mild reaction conditions that minimize side reactions
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Environmentally friendly processes that align with green chemistry principles
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Scalable protocols suitable for industrial applications
The lipase-catalyzed reactions typically involve kinetic resolution of racemic mixtures or asymmetric synthesis pathways that selectively produce the R-enantiomer.
Chemical Resolution Methods
Alternative approaches to obtaining the optically pure compound include chemical resolution techniques. These methods typically involve:
-
Formation of diastereomeric salts or derivatives
-
Separation based on differential physical properties
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Hydrolysis or transformation to recover the pure enantiomer
Applications and Research Significance
Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate serves important roles in both scientific research and practical applications, particularly in pharmaceutical development.
Role as a Synthetic Intermediate
This compound functions as a valuable chiral building block in the synthesis of more complex molecules. Its defined stereochemistry and functional group arrangement make it particularly useful for:
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Construction of enantiomerically pure pharmaceutical ingredients
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Development of chiral catalysts for asymmetric synthesis
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Preparation of specialty chemicals that require precise stereochemical control
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Structure-activity relationship studies in medicinal chemistry
The presence of the hydroxyl group at the alpha position provides a versatile handle for further chemical transformations, while the fluorine atom in the aromatic ring can enhance metabolic stability and bioavailability of resulting compounds.
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